1-(3-(Pyrimidin-2-yloxy)piperidin-1-yl)-2-(m-tolyloxy)ethanone
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Overview
Description
1-(3-(Pyrimidin-2-yloxy)piperidin-1-yl)-2-(m-tolyloxy)ethanone is a synthetic organic compound that features a pyrimidine ring, a piperidine ring, and a tolyloxy group. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Pyrimidin-2-yloxy)piperidin-1-yl)-2-(m-tolyloxy)ethanone typically involves multiple steps:
Formation of Pyrimidin-2-yloxy Intermediate: This can be achieved by reacting pyrimidine with an appropriate halogenated ether under basic conditions.
Piperidin-1-yl Intermediate: The piperidine ring can be introduced through nucleophilic substitution reactions.
Final Coupling: The final step involves coupling the pyrimidin-2-yloxy and piperidin-1-yl intermediates with m-tolyloxy ethanone under suitable conditions, such as using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(3-(Pyrimidin-2-yloxy)piperidin-1-yl)-2-(m-tolyloxy)ethanone can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Used in the synthesis of specialty chemicals or as an intermediate in pharmaceutical production.
Mechanism of Action
The mechanism of action for 1-(3-(Pyrimidin-2-yloxy)piperidin-1-yl)-2-(m-tolyloxy)ethanone would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include kinases, G-protein coupled receptors, or ion channels.
Comparison with Similar Compounds
Similar Compounds
1-(3-(Pyrimidin-2-yloxy)piperidin-1-yl)-2-(p-tolyloxy)ethanone: Similar structure but with a para-tolyl group.
1-(3-(Pyrimidin-2-yloxy)piperidin-1-yl)-2-(phenoxy)ethanone: Similar structure but with a phenoxy group instead of a tolyloxy group.
Uniqueness
1-(3-(Pyrimidin-2-yloxy)piperidin-1-yl)-2-(m-tolyloxy)ethanone is unique due to the specific arrangement of its functional groups, which can confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
2-(3-methylphenoxy)-1-(3-pyrimidin-2-yloxypiperidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-14-5-2-6-15(11-14)23-13-17(22)21-10-3-7-16(12-21)24-18-19-8-4-9-20-18/h2,4-6,8-9,11,16H,3,7,10,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQFVICBMLKIVMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCCC(C2)OC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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